1-Iodoimidazo[1,5-a]pyridine
Overview
Description
1-Iodoimidazo[1,5-a]pyridine is a chemical compound with the CAS Number: 1422773-18-9 . It has a molecular weight of 244.03 and is recognized as a significant structural component of a large number of agrochemicals and pharmaceuticals .
Synthesis Analysis
Imidazo[1,5-a]pyridine is synthesized from readily available starting materials. The synthesis involves various transformations such as cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . A transition-metal-free sp3 C–H amination reaction has been established for imidazo[1,5-a]pyridine synthesis employing molecular iodine from 2-pyridyl ketones and alkylamines .Molecular Structure Analysis
The molecular structure of 1-Iodoimidazo[1,5-a]pyridine contains a total of 16 bonds; 11 non-H bonds, 10 multiple bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 Imidazole, and 1 Pyridine .Chemical Reactions Analysis
Imidazo[1,5-a]pyridine derivatives have attracted growing attention due to their unique chemical structure and versatility . They have great potential in several research areas, from materials science to the pharmaceutical field .Physical And Chemical Properties Analysis
1-Iodoimidazo[1,5-a]pyridine is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
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Optoelectronic Devices : Imidazo[1,5-a]pyridine derivatives have been used in the development of optoelectronic devices . Their unique chemical structure and versatility, along with remarkable photophysical properties, make them suitable candidates for this application .
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Sensors : These compounds have also found use in the creation of sensors . Their luminescent properties can be leveraged to detect and measure various physical or chemical quantities .
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Anti-Cancer Drugs : Imidazo[1,5-a]pyridine derivatives have shown potential in the pharmaceutical field, particularly as anti-cancer drugs . Their biological properties could be harnessed to target and kill cancer cells .
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Emitters for Confocal Microscopy and Imaging : These compounds can be used as emitters in confocal microscopy and imaging . Their luminescent properties make them suitable for this application, allowing for detailed imaging of microscopic structures .
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Cell Membrane Probes : Due to their compact shape and photophysical properties, Imidazo[1,5-a]pyridine derivatives are suitable candidates as cell membrane probes .
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Antituberculosis Agents : Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . Some examples exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
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Coordination Chemistry : Imidazo[1,5-a]pyridine is a stable scaffold, widely used for the development of emissive compounds in many application fields, including coordination chemistry . Their compact shape along with remarkable photophysical properties make them suitable candidates for this application .
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Clinical Drugs : Imidazo[1,2-a]pyridine has been considered a prominent heteroaromatic organic compound which has a large diversity of applications in fields such as medicinal chemistry, clinical drugs .
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Agricultural Chemicals : Imidazo[1,2-a]pyridine derivatives are also used in the development of agricultural chemicals . Their unique chemical structure and versatility make them suitable for this application .
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Anti-Inflammatory Agents : Some Imidazo[1,5-a]pyridine derivatives have shown potential as anti-inflammatory agents . Their biological properties could be harnessed to target and reduce inflammation .
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Antiviral Agents : Imidazo[1,5-a]pyridine derivatives have also been studied for their potential as antiviral agents . Their unique chemical structure and biological properties make them suitable candidates for this application .
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Antifungal Agents : Some Imidazo[1,5-a]pyridine derivatives have shown potential as antifungal agents . Their biological properties could be harnessed to target and kill fungal cells .
Safety And Hazards
The compound has been classified under GHS07 with the signal word "Warning" . It has hazard statements H315, H319, H335 indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its mist, gas, or vapors, and avoiding contact with skin and eyes .
Future Directions
Imidazo[1,5-a]pyridine derivatives have been recognized for their wide range of applications in medicinal chemistry . They have great potential in several research areas, from materials science to the pharmaceutical field . In recent years, many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .
properties
IUPAC Name |
1-iodoimidazo[1,5-a]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2/c8-7-6-3-1-2-4-10(6)5-9-7/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDAJSPWQQIHUCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=CN2C=C1)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Iodoimidazo[1,5-a]pyridine |
Synthesis routes and methods
Procedure details
Citations
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